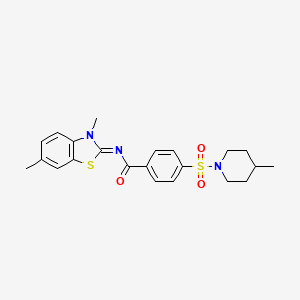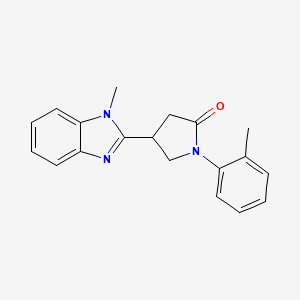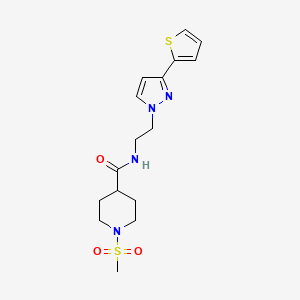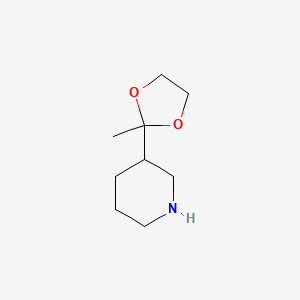![molecular formula C21H20O7 B2952657 Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 858763-71-0](/img/structure/B2952657.png)
Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate is C11H14O4 . Its molecular weight is 210.23 . The InChI code is 1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a clear liquid that ranges in color from colorless to light yellow . It has a boiling point of 116 °C/0.2 mmHg , a flash point of 118 °C , and a specific gravity of 1.15 . Its refractive index is 1.52 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate and its derivatives have been extensively researched for their synthesis methodologies and potential antimicrobial activities. Studies have demonstrated innovative synthesis routes leading to the creation of thiazole-substituted coumarins, highlighting their significant antimicrobial potential against a range of bacterial and fungal pathogens. For example, the interaction with various reagents has led to the formation of compounds with promising activities against Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, showcasing their broad-spectrum antimicrobial efficacy (Wardkhan, Youssef, Hamed, & Ouf, 2008); (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Catalysis and Chemical Transformations
This compound serves as a precursor in complex chemical transformations, including catalyzed domino reactions for synthesizing highly substituted compounds. For instance, L-proline-catalyzed three-component reactions involving this compound have facilitated the creation of thieno[3,2-c]thiopyran derivatives, highlighting the compound's versatility in synthetic organic chemistry and its role in generating compounds with potential pharmaceutical applications (Indumathi, Perumal, & Menéndez, 2010).
Antioxidant Properties
The exploration of this compound derivatives has also extended into the identification of antioxidant properties, particularly in compounds derived from natural sources. For instance, studies on substituted aryl meroterpenoids have revealed significant antioxidant activities, proposing these compounds as potential leads for pharmaceutical and food industry applications. This indicates the compound's utility in contributing to the development of natural antioxidant agents (Chakraborty, Joseph, Joy, & Raola, 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements include H302, and the precautionary statements include P280, P305, P338, P351 . This indicates that the compound may be harmful if swallowed and that protective gloves/eye protection/face protection should be used. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-25-19(22)12-26-14-9-10-15-18(11-14)27-13(2)21(20(15)23)28-17-8-6-5-7-16(17)24-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCXDWSIIWFQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2952578.png)

![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2952586.png)
![2,5-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2952588.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2952589.png)
![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)

![4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2952596.png)